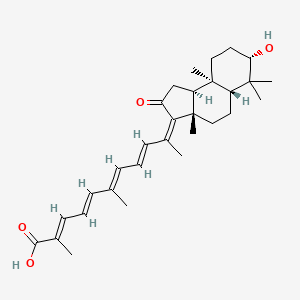

Stellettin M

Description

Properties

Molecular Formula |

C30H42O4 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-hydroxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C30H42O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-25,32H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23-,24-,25-,29-,30-/m0/s1 |

InChI Key |

HQKNXSLBDXDYEF-BPBRLBPSSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)\C)/C=C/C=C(\C)/C(=O)O |

Canonical SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)O)C)C)C)C=CC=C(C)C(=O)O |

Synonyms |

stellettin M |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxicity Against Cancer Cells

Stellettin M has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent anti-proliferative properties, particularly against stomach cancer (AGS) cells. In vitro studies have shown that this compound can induce apoptosis through various mechanisms, including the activation of caspases and modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | Low nM | Apoptosis induction via caspase activation |

| A549 | Low nM | G1 arrest, apoptosis, and autophagy induction |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is believed to protect neuronal cells from oxidative stress and apoptosis, potentially offering a novel therapeutic avenue for neuroprotection.

Study on Hepatocellular Carcinoma (HCC)

A study evaluated the effects of this compound on human hepatoma cells (HA22T). The results indicated that this compound significantly inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and upregulating tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2). This suggests its potential utility in preventing metastasis in liver cancer.

Study on Oral Squamous Cell Carcinoma (OSCC)

Research demonstrated that this compound induces endoplasmic reticulum stress and mitochondrial dysfunction in OSCC cells, leading to increased apoptosis. The compound's ability to enhance the expression of apoptotic markers further supports its role as a promising agent in cancer therapy.

Structural Characteristics

This compound is structurally similar to other compounds in the stellettin family but exhibits distinct biological activities. Its chemical structure has been elucidated through spectroscopic methods, confirming its classification as an isomalabaricane triterpenoid.

Preparation Methods

Sponge Collection and Solvent Extraction

Fresh or frozen Stelletta sp. specimens are homogenized and subjected to ethanol extraction. For example, a Vietnamese Stelletta sponge was extracted with ethanol (EtOH) at room temperature, followed by concentration under reduced pressure to yield a crude extract. Similar protocols in Chinese patents specify using 95% ethanol for maceration, with the solvent evaporated to obtain a total triterpenoid extract.

Chromatographic Purification

The crude extract undergoes sequential chromatography:

-

Sephadex LH-20 Column : Initial fractionation using Sephadex LH-20 with methanol or ethanol eluents separates polar and non-polar components.

-

Silica Gel Column Chromatography : Fractions enriched in isomalabaricanes are further purified using silica gel columns with gradient elution. A patent describes using petroleum ether:ethyl acetate (20:1 to 1:1 v/v) to isolate this compound-containing fractions.

-

Normal-Phase HPLC : Final purification employs normal-phase HPLC with hexane:isopropanol (60–80:40–20 v/v) to resolve this compound from structurally similar analogs like Stellettin L.

Table 1: Key Chromatographic Conditions for this compound Isolation

Chemical Synthesis Approaches

Total synthesis of this compound remains challenging due to its trans-syn-trans perhydrobenz[e]indene core. However, progress has been made through iterative strategy development.

First-Generation Racemic Synthesis

Initial efforts focused on constructing the strained tricyclic core. A Diels-Alder reaction between a diene and quinone derivative was used to form the trans-fused decalin system, followed by a radical-based cyclization to establish the syn-configured ring. Despite achieving gram-scale production, this route yielded racemic this compound and required post-synthesis chiral resolution.

Second-Generation Enantioselective Synthesis

A stereocontrolled approach was developed using asymmetric catalysis:

Table 2: Critical Synthetic Transformations in this compound Synthesis

Analytical Methods for Structural Confirmation

Spectroscopic Characterization

-

NMR Spectroscopy : Advanced 2D NMR (HSQC, HMBC, COSY) resolves the cis configuration at C14–C15 and C23–C24. Key signals include δH 4.44 (H-3) and δC 216.5 (C-3).

-

High-Resolution Mass Spectrometry (HRMS) : Molecular formula C30H42O4 confirmed via HRESIMS ([M-H]⁻ at m/z 465.3012).

-

Electronic Circular Dichroism (ECD) : Quantum-chemical ECD calculations validated the absolute configuration of natural this compound.

Q & A

Q. What experimental models are most effective for studying Stellettin M’s anti-cancer mechanisms?

- Methodological Answer : In vitro models such as glioblastoma (U87MG, GBM8401) and non-small cell lung cancer (A549) cell lines are widely used to assess anti-migratory, anti-invasive, and pro-apoptotic effects. Key assays include:

- Migration/Invasion Assays : Transwell chambers with Matrigel coating to quantify cell penetration under varying this compound concentrations (e.g., 0.5–5 μM) .

- Cell Cycle Analysis : Flow cytometry to detect G1 phase arrest, a hallmark of Stellettin-induced apoptosis .

Table 1 : Example of this compound Efficacy in Glioblastoma Models

| Concentration (μM) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|

| 0.5 | 20 ± 3 | 15 ± 2 |

| 5.0 | 85 ± 5 | 78 ± 4 |

| Data derived from anti-glioblastoma studies using analogous compounds . |

Q. Which signaling pathways are implicated in this compound’s activity?

- Methodological Answer : this compound primarily targets the PI3K/Akt/mTOR and MAPK pathways , which regulate cell survival and metastasis. Researchers validate these mechanisms via:

- Western Blotting : To detect phosphorylation status of Akt, mTOR, and ERK proteins.

- Pharmacological Inhibition : Co-treatment with pathway-specific inhibitors (e.g., LY294002 for PI3K) to confirm dependency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines?

- Methodological Answer : Discrepancies often arise from variations in cell line genetics, drug metabolism, or experimental design. Strategies include:

- Dose-Response Optimization : Use a wider concentration range (e.g., 0.1–10 μM) to identify cell line-specific IC50 values.

- Multi-Omics Profiling : Transcriptomics/proteomics to identify resistance markers (e.g., upregulated efflux pumps or mutated targets).

- Standardized Protocols : Adopt consistent serum concentrations, passage numbers, and incubation times to reduce variability .

Q. What statistical approaches are critical for analyzing combinatorial therapies involving this compound?

- Methodological Answer : Synergy studies require rigorous statistical frameworks:

- Chou-Talalay Method : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software.

- ANOVA with Post-Hoc Tests : Compare monotherapy vs. combination effects across replicates.

- Time-Course Analysis : Kaplan-Meier survival curves for in vivo models treated with this compound + standard chemotherapies .

Q. How should researchers address off-target effects when studying this compound’s autophagy modulation?

- Methodological Answer : To isolate autophagy-specific effects:

- Genetic Knockdown : Use siRNA/shRNA to silence autophagy-related genes (e.g., ATG5, Beclin-1).

- Lysosomal Inhibition : Co-treat with chloroquine to block autophagic flux and confirm LC3-II accumulation via immunofluorescence.

- Control Experiments : Include negative controls (e.g., PI3K inhibitors) to rule out pathway crosstalk .

Data Analysis & Reproducibility

Q. What are best practices for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Detailed Metadata : Report cell line authentication, passage numbers, and culture conditions (e.g., hypoxia vs. normoxia).

- Raw Data Sharing : Upload flow cytometry FCS files or microscopy images to repositories like Zenodo.

- Blinded Analysis : Assign independent researchers to quantify migration/invasion assays to minimize bias .

Q. How can researchers validate this compound’s target engagement in vivo?

- Methodological Answer :

- Pharmacodynamic Biomarkers : Measure Akt phosphorylation in tumor biopsies via immunohistochemistry.

- PET Imaging : Use radiolabeled this compound analogs to track biodistribution and target binding.

- Dose Escalation : Conduct MTD (maximum tolerated dose) studies in murine models to optimize therapeutic windows .

Ethical & Technical Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

- Methodological Answer :

- IACUC Approval : Ensure compliance with protocols for tumor burden monitoring, pain management, and humane endpoints.

- Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.